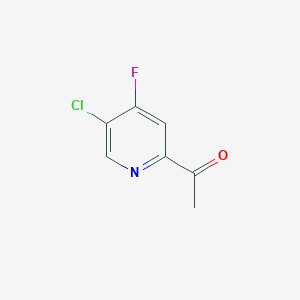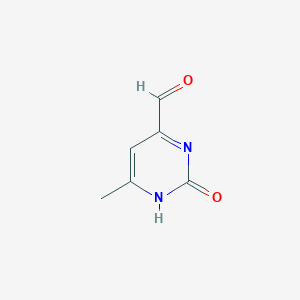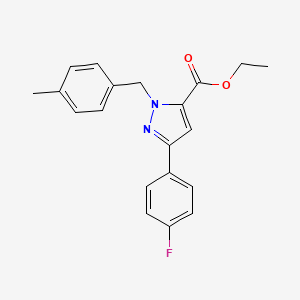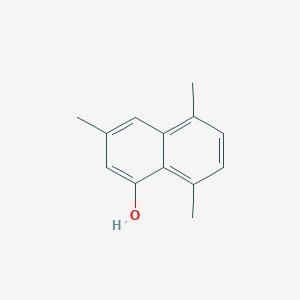
3,5,8-Trimethyl-naphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,8-Trimethyl-naphthalen-1-OL is a derivative of naphthalene, characterized by the presence of three methyl groups at positions 3, 5, and 8, and a hydroxyl group at position 1. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Trimethyl-naphthalen-1-OL typically involves the alkylation of naphthalene followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of aluminum chloride as a catalyst. The resulting trimethyl-naphthalene is then subjected to hydroxylation using a suitable oxidizing agent such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified using distillation and recrystallization techniques to achieve high purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products:
Oxidation: Quinones and hydroxyquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3,5,8-Trimethyl-naphthalen-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5,8-Trimethyl-naphthalen-1-OL involves its interaction with various molecular targets. The hydroxyl group allows for hydrogen bonding and interaction with enzymes and receptors. The compound can inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic pathways . In antioxidant applications, it can neutralize free radicals by donating hydrogen atoms .
Comparison with Similar Compounds
Naphthalene: The parent compound, lacking the methyl and hydroxyl groups.
1-Naphthol: Similar structure but without the methyl groups.
2,3,6-Trimethyl-naphthalene: Another trimethyl derivative but with different methyl group positions.
Uniqueness: 3,5,8-Trimethyl-naphthalen-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its reactivity and potential for hydrogen bonding, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,5,8-trimethylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O/c1-8-6-11-9(2)4-5-10(3)13(11)12(14)7-8/h4-7,14H,1-3H3 |
InChI Key |
OHQMJWPYFZQEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=C(C=C1)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


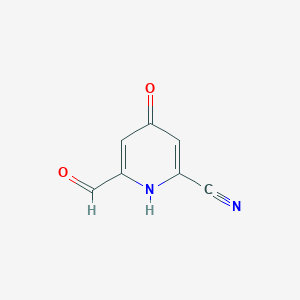
![2-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14860910.png)

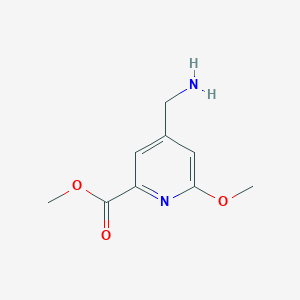
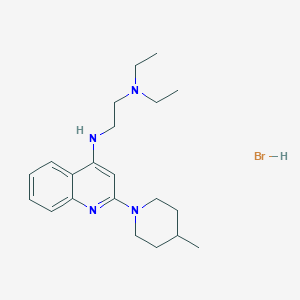
![methyl 2-[(1S,2S,5S,6S,10S,11R,13R,14R,16S)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B14860921.png)
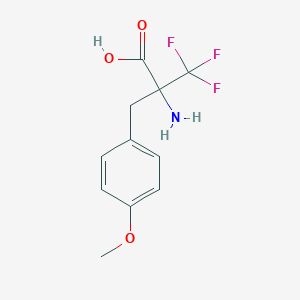
![(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B14860928.png)
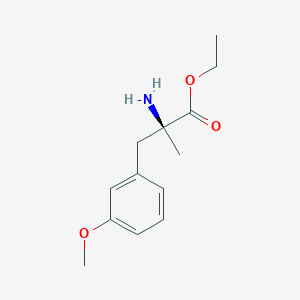
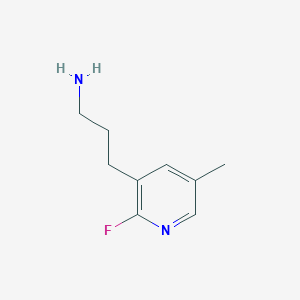
![but-2-enedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B14860976.png)
